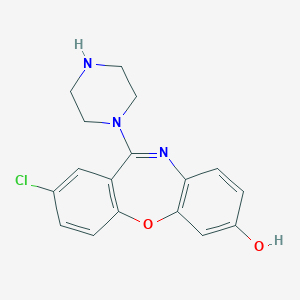
4,4'-Dithiobis-2-(trifluoracetyl)aminobutansure
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoic acid,4,4’-dithiobis[2-[(trifluoroacetyl)amino]-, (R*,R*)-(9CI) is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of butanoic acid moieties linked by a dithiobis group, with trifluoroacetyl amino substituents. It is used in various scientific research applications due to its distinctive reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid,4,4’-dithiobis[2-[(trifluoroacetyl)amino]-, (R*,R*)-(9CI) typically involves multiple steps, starting with the preparation of the butanoic acid derivatives. The dithiobis linkage is introduced through a disulfide bond formation reaction, often using thiol-containing precursors. The trifluoroacetyl amino groups are then added via acylation reactions using trifluoroacetic anhydride or similar reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as chromatography and crystallization to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
Butanoic acid,4,4’-dithiobis[2-[(trifluoroacetyl)amino]-, (R*,R*)-(9CI) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: Reduction of the disulfide bond to thiols.
Substitution: Nucleophilic substitution reactions at the trifluoroacetyl amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles such as amines for substitution reactions. These reactions are typically carried out under mild to moderate conditions to preserve the integrity of the compound .
Major Products
The major products formed from these reactions include sulfonic acids, thiols, and substituted amino derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Butanoic acid,4,4’-dithiobis[2-[(trifluoroacetyl)amino]-, (R*,R*)-(9CI) is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and protein modification.
Medicine: Investigated for its therapeutic potential in treating diseases related to oxidative stress and inflammation.
Industry: Employed in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Butanoic acid,4,4’-dithiobis[2-[(trifluoroacetyl)amino]-, (R*,R*)-(9CI) involves its interaction with molecular targets such as enzymes and proteins. The compound can modify the thiol groups in proteins, leading to changes in their activity and function. This modification can affect various cellular pathways, including those involved in oxidative stress response and signal transduction .
Comparación Con Compuestos Similares
Similar Compounds
Homocystine: Similar in structure with a disulfide linkage but lacks the trifluoroacetyl amino groups.
Cystathionine: Contains a thioether linkage instead of a disulfide bond.
L-Homocysteine: A simpler analog with a single thiol group.
Uniqueness
Butanoic acid,4,4’-dithiobis[2-[(trifluoroacetyl)amino]-, (R*,R*)-(9CI) is unique due to the presence of trifluoroacetyl amino groups, which impart distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
105996-54-1 |
|---|---|
Fórmula molecular |
C12H14F6N2O6S2 |
Peso molecular |
460.4 g/mol |
Nombre IUPAC |
(2S)-4-[[(3S)-3-carboxy-3-[(2,2,2-trifluoroacetyl)amino]propyl]disulfanyl]-2-[(2,2,2-trifluoroacetyl)amino]butanoic acid |
InChI |
InChI=1S/C12H14F6N2O6S2/c13-11(14,15)9(25)19-5(7(21)22)1-3-27-28-4-2-6(8(23)24)20-10(26)12(16,17)18/h5-6H,1-4H2,(H,19,25)(H,20,26)(H,21,22)(H,23,24)/t5-,6-/m0/s1 |
Clave InChI |
YAJJPBDKGWHGFJ-WDSKDSINSA-N |
SMILES |
C(CSSCCC(C(=O)O)NC(=O)C(F)(F)F)C(C(=O)O)NC(=O)C(F)(F)F |
SMILES isomérico |
C(CSSCC[C@@H](C(=O)O)NC(=O)C(F)(F)F)[C@@H](C(=O)O)NC(=O)C(F)(F)F |
SMILES canónico |
C(CSSCCC(C(=O)O)NC(=O)C(F)(F)F)C(C(=O)O)NC(=O)C(F)(F)F |
| 105996-54-1 | |
Pictogramas |
Corrosive; Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Propanone, 3-[[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]amino]-1-(2-methyl-1-piperidinyl)-](/img/structure/B25556.png)




![2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde](/img/structure/B25570.png)





![3-[8-[2-Cyano-4-(methylsulfonyl)phenylazo]-5-hydroxy-6-(propionylamino)-1-naphtylaminosulfonyl]-N-[5](/img/structure/B25581.png)

